molecular formula C10H11F2NO B2998664 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine CAS No. 2197577-86-7

2-[(3,3-Difluorocyclobutyl)methoxy]pyridine

Cat. No.: B2998664
CAS No.: 2197577-86-7
M. Wt: 199.201
InChI Key: ZUTKLLTXWINFAT-UHFFFAOYSA-N
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Description

2-[(3,3-Difluorocyclobutyl)methoxy]pyridine is a fluorinated pyridine derivative characterized by a cyclobutyl ring substituted with two fluorine atoms at the 3,3-positions, connected via a methoxy group to the pyridine core at the 2-position. This compound is frequently utilized as a key intermediate in pharmaceutical synthesis due to its unique electronic and steric properties imparted by the difluorocyclobutyl moiety. For example, it has been incorporated into tetrahydrofuran derivatives for drug candidates targeting metabolic or inflammatory diseases, as evidenced by its use in European patent applications . Its molecular formula is C₁₁H₁₂F₂NO, with a molecular weight of 227.22 g/mol (estimated from structural analogs in and ). The fluorine atoms enhance lipophilicity and metabolic stability, making it advantageous in medicinal chemistry .

Properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-10(12)5-8(6-10)7-14-9-3-1-2-4-13-9/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTKLLTXWINFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine typically involves the preparation of intermediates such as 3,3-difluorocyclobutanol or 3,3-difluorocyclobutanone. One common synthetic route starts with the reaction of dichloroketene with tert-butyl or benzyl vinyl ether to form the difluorocyclobutane ring . This intermediate is then subjected to further reactions to introduce the methoxy and pyridine groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Difluorocyclobutyl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The pyridine ring and the difluorocyclobutyl group can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a difluorocyclobutyl ketone, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

The compound 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine, particularly its derivatives, exhibits a range of potential applications, especially in medicinal chemistry and materials science. The presence of the difluorocyclobutyl group introduces unique chemical and biological properties, differentiating it from other compounds with similar core structures.

Scientific Research Applications

The applications of compounds containing the difluorocyclobutyl moiety are broad, encompassing chemistry, biology, and medicine.

Chemistry These compounds serve as building blocks in synthesizing complex heterocyclic compounds.
Biology They are investigated for their potential to inhibit specific enzymes or receptors. Certain pyridine derivatives, for example, have demonstrated promising results in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cell lines.
Medicine These compounds are explored for potential therapeutic properties, including antiviral and anticancer activities. Thieno[3,2-d]pyrimidines, a related class of compounds, have been investigated for neuroprotective effects and potential use in Alzheimer's disease therapy. Some derivatives have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with cognitive decline in Alzheimer's patients.
Industry They are utilized in developing new materials, such as organic light-emitting diodes (OLEDs).

Potential Reactions and Biological Activities

The unique structure of this compound suggests several potential applications. Derivatives of cyclopenta[b]pyridine exhibit various biological activities, including anticancer properties and vasorelaxant effects.

Antimicrobial Activity

Thieno[3,2-d]pyrimidines have demonstrated antimicrobial properties against various bacterial strains, with some derivatives exhibiting antibacterial activity against pathogens like E. coli and S. aureus. This suggests potential applications in treating infections caused by resistant strains.

Anti-Alzheimer's Activity

Thieno[3,2-d]pyrimidine derivatives have been investigated for neuroprotective effects and potential use in Alzheimer's disease therapy. In vitro assays have shown that certain derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive decline in Alzheimer's patients. For example, one derivative demonstrated an IC50 of 20.15 µM for AChE inhibition, indicating promising potential as a therapeutic agent.

Mechanisms of Biological Activities

The biological activities of thieno[3,2-d]pyrimidines are thought to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity Many derivatives act as enzyme inhibitors (e.g., AChE), which can help restore neurotransmitter levels in neurodegenerative diseases.
  • Induction of Apoptosis Certain compounds trigger apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Bacterial Cell Wall Synthesis Some derivatives interfere with bacterial cell wall integrity, contributing to their antimicrobial effects.

Mechanism of Action

The mechanism by which 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets and pathways. The difluorocyclobutyl group could influence the compound’s binding affinity and selectivity for certain enzymes or receptors, while the pyridine ring may facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile (CAS 2199684-96-1)

  • Structure: Differs by the addition of a chlorine atom at the 5-position and a cyano group at the 3-position on the pyridine ring.
  • Molecular Weight : ~276.7 g/mol (calculated).
  • This compound is optimized for applications requiring steric hindrance and electronic modulation, such as kinase inhibitors .

3,5-Dichloro-4-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamido)pyridine 1-oxide (CAS 292135-78-5)

  • Structure : Features a dichloropyridine core with a benzamido-cyclopropylmethoxy substituent and an N-oxide group.
  • Molecular Weight : 413.21 g/mol.
  • Key Differences : The N-oxide group improves solubility in polar solvents, while the cyclopropylmethoxy substituent introduces conformational rigidity. This compound is tailored for antimicrobial or anti-inflammatory applications .

Fluorinated Cyclobutyl Derivatives

2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic Acid (CAS 2229487-68-5)

  • Structure : Replaces the pyridine ring with a cyclopropane-carboxylic acid group.
  • Molecular Formula : C₈H₁₀F₂O₂.
  • Applications include protease inhibitor intermediates .

tert-Butyl 2-(3,3-Difluorocyclobutyl)acetate (CAS 1584139-64-9)

  • Structure : Contains an acetate ester linked to the difluorocyclobutyl group.
  • Key Differences : The tert-butyl ester acts as a protecting group, improving stability during synthetic processes. This compound is used in peptide and prodrug synthesis .

Pyridine Derivatives with Alternative Substituents

3-Methoxy-4-(trifluoromethyl)pyridine

  • Structure : Lacks the cyclobutyl group but includes a trifluoromethyl substituent.
  • Molecular Weight : 181.12 g/mol.
  • Key Differences : The trifluoromethyl group provides strong electron-withdrawing effects, increasing resistance to oxidative metabolism. Commonly used in agrochemicals .

3-(Phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1375302-99-0)

  • Structure : Features a boronate ester for Suzuki-Miyaura coupling.
  • Molecular Weight : 311.2 g/mol.
  • Key Differences : The boronate group facilitates cross-coupling reactions, making this compound valuable in polymer and materials chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₁H₁₂F₂NO 227.22 3,3-Difluorocyclobutyl, methoxy Pharmaceutical intermediates
5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile C₁₂H₁₀ClF₂N₂O 276.7 Cl, CN, 3,3-difluorocyclobutyl Kinase inhibitors
3-Methoxy-4-(trifluoromethyl)pyridine C₇H₆F₃NO 181.12 CF₃, methoxy Agrochemicals
2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic Acid C₈H₁₀F₂O₂ 176.16 Cyclopropane-carboxylic acid Protease inhibitors

Research Findings and Trends

  • Synthetic Utility: The 3,3-difluorocyclobutyl group in this compound improves metabolic stability compared to non-fluorinated analogs like 3-(cyclopropylmethoxy)pyridines, as fluorine reduces susceptibility to cytochrome P450 oxidation .
  • Solubility : Compounds with N-oxide or carboxylic acid groups (e.g., CAS 292135-78-5) exhibit higher aqueous solubility than the target compound, which is more lipophilic (clogP ~2.5 estimated) .
  • Reactivity: The methoxy group in the target compound participates in demethylation reactions under acidic conditions, whereas cyano or boronate substituents in analogs enable diverse functionalization pathways .

Biological Activity

2-[(3,3-Difluorocyclobutyl)methoxy]pyridine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, characterization, and biological activities of this pyridine derivative, focusing on its cytotoxic effects against various cancer cell lines and its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine derivatives with difluorocyclobutyl alcohols. Characterization is performed using various spectroscopic techniques including NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Cytotoxicity Assessment

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The compound has shown promising antiproliferative activity, particularly against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Remarks
HepG24.5Strong cytotoxicity
DU1458.2Moderate cytotoxicity
MBA-MB-2316.1Moderate cytotoxicity

The IC50 values indicate that the compound exhibits significant cytotoxicity, especially against HepG2 cells, suggesting a potential for further development as an anticancer agent .

The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. Studies suggest that compounds with similar structures can activate apoptotic pathways through mitochondrial disruption and caspase activation .

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives often correlates with their structural features. In the case of this compound:

  • Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve cellular uptake.
  • Methoxy Group : The methoxy group is essential for maintaining biological activity, likely due to its influence on electronic properties and sterics .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of FluorineIncreased potency
Methoxy PositioningEssential for activity
Cyclobutyl RingContributes to selectivity

Case Studies

  • Case Study on HepG2 Cells : In a controlled study, this compound was administered to HepG2 cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 5 µM.
  • Comparative Study : A comparative analysis with other pyridine derivatives revealed that while many exhibit some level of cytotoxicity, this compound consistently outperformed others in terms of potency against HepG2 cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAR) or alkylation reactions. For example, a structurally analogous pyridine derivative, 2-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine, was synthesized using SNAR with 84% yield by reacting 2-chloro-6-fluoropyridine with 3,3-difluoropyrrolidine hydrochloride under basic conditions . For methoxy-substituted pyridines, trifluoroethanol and mixed alkali systems (e.g., KOH/K₂CO₃) are effective for nucleophilic substitution .
  • Key Data :

Reaction TypePrecursorBase/SolventYieldReference
SNAR2-chloro-6-fluoropyridineNaOH (aq.)84%
AlkylationCyclobutylmethoxyKOH/K₂CO₃71%*
*Analogous yield from a related synthesis.

Q. How is this compound characterized structurally?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and mass spectrometry (ESI-MS) are standard for confirming molecular structure. For example, ¹H NMR can resolve methoxy protons (~δ 3.8–4.2 ppm) and cyclobutyl fluorine coupling patterns, while ESI-MS verifies molecular ion peaks . X-ray crystallography (e.g., torsion angles in ) may refine 3D conformation for docking studies .

Q. What are the primary research applications of this compound?

  • Methodological Answer : It serves as a precursor for nicotinic acetylcholine receptor (nAChR) ligands. Derivatives like 2-[¹⁸F]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine ([¹⁸F]nifene) are PET tracers for α4β2 nAChR imaging in neurological disorders . The cyclobutyl-difluoro moiety enhances metabolic stability and receptor binding .

Advanced Research Questions

Q. How can synthetic yields be optimized for radiolabeled derivatives?

  • Methodological Answer : Radiolabeling with ¹⁸F requires protecting group strategies. For [¹⁸F]nifene synthesis, Boc protection of the pyrrolinyl group precedes fluorination. Deprotection with 20% trifluoroacetic acid (TFA) achieves 10% decay-corrected radiochemical yield on automated platforms (e.g., IBA Synthera®) . Optimizing reaction time, precursor purity, and purification (HPLC) minimizes byproducts.

Q. What computational methods predict binding affinity to α4β2 nAChR?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess interactions. For example, the difluorocyclobutyl group’s conformational rigidity may reduce entropy loss upon binding. Comparative studies with A-84543 (a high-affinity nAChR ligand) suggest fluorinated analogs improve lipophilicity and blood-brain barrier penetration .

Q. How do structural modifications impact in vivo pharmacokinetics?

  • Methodological Answer : Substituent effects are evaluated via:

Metabolic Stability : Microsomal assays (e.g., human liver microsomes) quantify degradation rates. Fluorine atoms at cyclobutyl positions reduce oxidative metabolism.

PET Imaging : In vivo distribution studies in rodents show [¹⁸F]nifene accumulates in thalamus and cortex, correlating with α4β2 receptor density .

  • Key Finding : Difluoro groups enhance half-life from 30 min (non-fluorinated) to >90 min .

Data Contradictions and Resolution

  • vs. 5 : reports manual synthesis of [¹⁸F]nifene, while uses automated platforms (IBA Synthera®). Resolution: Automated systems improve reproducibility but may require higher precursor quantities.
  • vs. 20 : SNAR yields (84%) exceed mixed-alkali alkylation (71%). Resolution: SNAR is preferable for electron-deficient pyridines, while alkylation suits bulkier substituents.

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